molecular formula C41H68O14 B12816146 Astragaloside cento

Astragaloside cento

Cat. No.: B12816146
M. Wt: 785.0 g/mol
InChI Key: FVFSMBDVZVUETN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Astragaloside cento can be extracted from Radix Astragali using optimized extraction methods. One such method involves using ammonia with a concentration of 24% as an extracting solvent, with a solid–liquid ratio of 1:10 (w:v). The Radix Astragali is soaked at 25°C for 120 minutes and then stirred at 25°C for 52 minutes (150 rpm) to extract astragaloside . Another method involves the preparation of astragaloside IV/β-cyclodextrin inclusion complex using low-temperature sedimentation technology .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. The use of response surface methodology to optimize extraction conditions has been shown to increase the yield of astragaloside IV, which can then be further processed to obtain this compound .

Chemical Reactions Analysis

Types of Reactions

Astragaloside cento undergoes various chemical reactions, including hydrolysis, glucuronidation, sulfation, and dehydrogenation . These reactions are essential for its metabolism and biotransformation in vivo.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include acids, bases, and enzymes that facilitate hydrolysis and other metabolic processes. The conditions for these reactions typically involve specific pH levels, temperatures, and reaction times to ensure optimal conversion and stability of the compound .

Major Products Formed

The major products formed from the reactions of this compound include its metabolites, which are crucial for its pharmacological effects. These metabolites are formed through hydrolysis, glucuronidation, and other metabolic pathways .

Properties

IUPAC Name

2-[2-[[9,14-dihydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H68O14/c1-35(2)24(53-34-30(26(46)21(45)17-51-34)54-33-29(49)28(48)27(47)22(16-42)52-33)9-11-41-18-40(41)13-12-37(5)32(39(7)10-8-25(55-39)36(3,4)50)20(44)15-38(37,6)23(40)14-19(43)31(35)41/h19-34,42-50H,8-18H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFSMBDVZVUETN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)O)OC7C(C(C(CO7)O)O)OC8C(C(C(C(O8)CO)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H68O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

785.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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